molecular formula C24H16ClFN2O2S B2811493 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-23-9

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2811493
CAS RN: 902294-23-9
M. Wt: 450.91
InChI Key: HPMVVWHQCYUHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16ClFN2O2S and its molecular weight is 450.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

One study detailed the synthesis of various substituted thieno[2,3-d]pyrimidines, which involved the key intermediate closely related to the compound . These synthesized compounds were evaluated for their antibacterial properties, indicating the potential use of such molecules in developing new antibacterial agents (More, Chandra, Nargund, & Nargund, 2013).

Antitumor Activities

Another research direction includes the synthesis of thieno[2,3-d]pyrimidin-2-thione derivatives, with some compounds undergoing in vitro antitumor screening by the U.S. National Cancer Institute. The study showed that specific derivatives possess significant activity against human tumor cell lines, suggesting the relevance of this chemical framework in cancer research (Becan & Wagner, 2008).

Herbicidal Activities

Research into the herbicidal activity of pyrimidine derivatives, including compounds similar in structure to the one of interest, has identified several with significant efficacy. This includes work on pyrido[2,3-d]pyrimidine-2,4-dione derivatives that act as protoporphyrinogen oxidase inhibitors, demonstrating potent herbicidal properties against various weeds (Wang et al., 2017).

Pharmacological Evaluation

Thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory and antinociceptive activities, indicating the potential of such compounds in developing new pharmacological agents (Alam et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chloro-4-fluoroaniline with 3-methylbenzaldehyde to form the corresponding Schiff base, which is then cyclized with 2-aminothiophenol in the presence of acetic anhydride to yield the target compound.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "3-methylbenzaldehyde", "2-aminothiophenol", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-fluoroaniline with 3-methylbenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with 2-aminothiophenol in the presence of acetic anhydride to yield the target compound." ] }

CAS RN

902294-23-9

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.91

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c1-14-5-4-6-15(11-14)13-27-21-17-7-2-3-8-20(17)31-22(21)23(29)28(24(27)30)16-9-10-19(26)18(25)12-16/h2-12H,13H2,1H3

InChI Key

HPMVVWHQCYUHSP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.